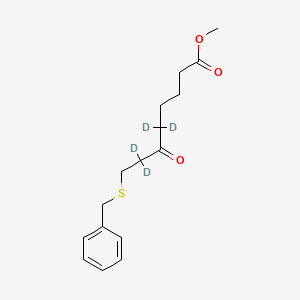
8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4, otherwise known as BOMe-d4, is an important synthetic compound used in many scientific research applications. BOMe-d4 is a derivative of 8-(benzylthio)-6-oxo-octanoic acid, which is a component of the fatty acid biosynthesis pathway. BOMe-d4 is a stable compound and is used as an internal standard in many analytical techniques. It is used to monitor the formation of fatty acids, and it is also used to measure the amount of fatty acid oxidation. BOMe-d4 has many advantages for laboratory experiments, such as its ability to be used in a variety of analytical techniques, its stability, and its low cost.
科学研究应用
BOMe-d4 is used in many scientific research applications. It is used as an internal standard in analytical techniques such as gas chromatography, liquid chromatography, and mass spectrometry. BOMe-d4 is also used to monitor the formation of fatty acids and to measure the amount of fatty acid oxidation. It is also used to study the metabolism of fatty acids and to investigate the effects of dietary fatty acids on metabolism.
作用机制
BOMe-d4 is a stable compound that is used as an internal standard in analytical techniques. It is used to monitor the formation of fatty acids and to measure the amount of fatty acid oxidation. BOMe-d4 is also used to study the metabolism of fatty acids and to investigate the effects of dietary fatty acids on metabolism.
Biochemical and Physiological Effects
BOMe-d4 has been studied for its biochemical and physiological effects. Studies have shown that BOMe-d4 is able to inhibit the enzyme acyl-CoA synthetase, which is involved in the synthesis of fatty acids. BOMe-d4 has also been found to reduce the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. In addition, BOMe-d4 has been found to reduce the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids.
实验室实验的优点和局限性
BOMe-d4 has several advantages for laboratory experiments. It is a stable compound and can be used in a variety of analytical techniques. It is also relatively inexpensive and can be used in a wide range of applications. Additionally, BOMe-d4 can be used to monitor the formation of fatty acids and to measure the amount of fatty acid oxidation.
The main limitation of BOMe-d4 is that it is not always possible to obtain a precise measurement of the amount of fatty acid oxidation due to the presence of other compounds in the sample. Additionally, BOMe-d4 is not always able to detect the presence of certain fatty acids, such as linoleic acid.
未来方向
There are several potential future directions for research involving BOMe-d4. One potential direction is to develop new analytical techniques that are able to more accurately measure the amount of fatty acid oxidation. Additionally, further research could be conducted to investigate the effects of dietary fatty acids on metabolism. Another potential direction is to develop new methods for synthesizing BOMe-d4. Finally, further research could be conducted to investigate the effects of BOMe-d4 on other metabolic pathways.
合成方法
BOMe-d4 is synthesized using a two-step process. In the first step, 8-(benzylthio)-6-oxo-octanoic acid is reacted with methanol in the presence of a base, such as sodium hydroxide, to produce 8-(benzylthio)-6-oxo-octanoic acid methyl ester. In the second step, the ester is reacted with deuterium oxide (D2O) to produce 8-(benzylthio)-6-oxo-octanoic acid methyl ester-d4. The reaction is carried out at room temperature and is typically complete within a few hours.
属性
IUPAC Name |
methyl 8-benzylsulfanyl-5,5,7,7-tetradeuterio-6-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3S/c1-19-16(18)10-6-5-9-15(17)11-12-20-13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3/i9D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLVFBKTXMJGNI-ZXVMGSATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)CCSCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C(=O)C([2H])([2H])CSCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)


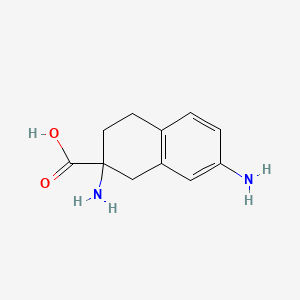

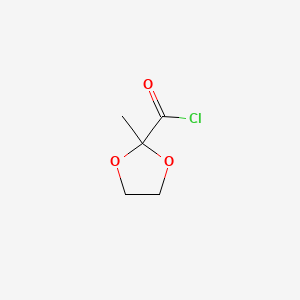
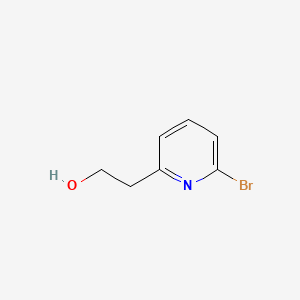

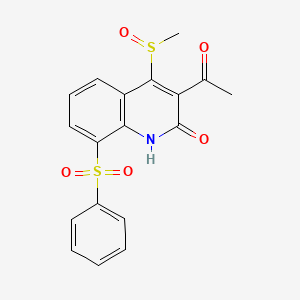

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)
